molecular formula C21H22N6O B2634893 Ehmt2-IN-2 CAS No. 2230850-47-0

Ehmt2-IN-2

Katalognummer B2634893
CAS-Nummer: 2230850-47-0
Molekulargewicht: 374.448
InChI-Schlüssel: AZRYONWATLLNFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ehmt2-IN-2 is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disease or cancer .


Synthesis Analysis

EHMT1 and EHMT2 (also known as GLP/G9A) are histone methyltransferases that maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma . They catalyze dimethylation of histone H3 lysine 9 (H3K9me2) and have roles in epigenetic silencing of gene expression .


Molecular Structure Analysis

EHMT2 (also known as G9a) belongs to the Suv39h family and was initially identified as a histone methyltransferase that mediates H3K9 and H3K27 methylation . In vivo studies suggest that G9a is a major enzyme for mono- and dimethylation of H3 in euchromatic regions .


Chemical Reactions Analysis

EHMT1/2 inhibitors cause DNA replication stress, accumulation of single-stranded replication gaps, increased expression of STING, emergence of cytosolic DNA, and activation of the cGAS-STING pathway . EHMT1/2 inhibition strongly potentiates the efficacy of alkylating chemotherapy and anti-PD-1 immunotherapy in mouse models of triple-negative breast cancer .

Wissenschaftliche Forschungsanwendungen

Role in Cancer Cell Proliferation and Therapeutic Potential

  • EHMT2 (euchromatic histone-lysine N-methyltransferase 2) plays a significant role in the proliferation of various cancer cells. Elevated expression levels of EHMT2 are observed in different cancer types, including bladder carcinoma, breast cancer, and mantle cell lymphoma. Its overexpression is associated with negative outcomes in cancer progression (Cho et al., 2011), (Kim et al., 2018), (Wang et al., 2021).
  • Specifically, in breast cancer, EHMT2 is identified as a metastasis regulator, suggesting its critical role in cancer cell migration and invasion. Targeting EHMT2 could be an effective therapeutic strategy for preventing breast cancer metastasis (Kim et al., 2018).

Impact on Cell Death and Autophagy

  • EHMT2 influences autophagic cell death in vascular smooth muscle cells, acting as a crucial regulator. It suppresses autophagy activation, suggesting its potential as a therapeutic target for cardiovascular diseases (Chen et al., 2020).
  • The inhibition of EHMT2 has been found to induce reactive oxygen species-dependent autophagy in cancer cells, altering the expression of autophagy-related genes. This indicates its role in cancer cell survival and therapy resistance mechanisms (Park et al., 2016).

Influence on Gene Expression and Development

  • EHMT2 is involved in gene silencing during mouse embryogenesis, regulating DNA methylation at specific sequences. It plays a role in maintaining germline-derived DNA methylation and gene silencing, highlighting its importance in mammalian development (Auclair et al., 2016).
  • In the context of skeletal muscle development and regeneration, EHMT2 does not have significant roles, despite its known functions in epigenetic regulation and cell fate control (Zhang et al., 2016).

Applications in Disease Treatment

  • EHMT1 and EHMT2 inhibition can induce fetal hemoglobin expression, offering a potential therapeutic strategy for sickle cell disease. This suggests their role in γ-globin repression and their potential as novel therapeutic targets (Renneville et al., 2015).
  • EHMT2's role in immune modulation and trained immunity has been studied, indicating its potential involvement in therapies for diseases like bladder cancer and HIV (Mourits et al., 2021), (Nguyen et al., 2017).

Wirkmechanismus

EHMT2 regulates Wnt signaling in the lung by controlling the transcriptional activity of chromatin-bound β-catenin, through a non-histone substrate in mouse lung . Inhibition of EHMT2 induces transcriptional, morphologic, and molecular changes consistent with alveolar type 2 (AT2) lineage commitment .

Zukünftige Richtungen

EHMT2 inhibition prevents KrasG12D lung adenocarcinoma (LUAD) tumor formation and propagation and disrupts normal AT2 cell differentiation . Low gene EHMT2 expression in human LUAD correlates with enhanced AT2 gene expression and improved prognosis . These data reveal EHMT2 as a critical regulator of Wnt signaling, implicating Ehmt2 as a potential target in lung cancer and other AT2-mediated lung pathologies .

Eigenschaften

IUPAC Name

2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYONWATLLNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ehmt2-IN-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.